molecular formula C23H31N5O2 B14102847 9-(3,4-dimethylphenyl)-3-hexyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

9-(3,4-dimethylphenyl)-3-hexyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No.: B14102847
M. Wt: 409.5 g/mol
InChI Key: MFBRMXGRXSRHHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(3,4-dimethylphenyl)-3-hexyl-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a complex organic compound that belongs to the class of pyrimido[1,2-g]purines. This compound is characterized by its unique structure, which includes a pyrimido[1,2-g]purine core substituted with a 3,4-dimethylphenyl group, a hexyl chain, and a methyl group. The compound’s structure imparts specific chemical and physical properties that make it of interest in various scientific research fields.

Preparation Methods

The synthesis of 9-(3,4-dimethylphenyl)-3-hexyl-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves multiple steps, typically starting with the preparation of the pyrimido[1,2-g]purine core. This can be achieved through a series of condensation reactions involving appropriate precursors. The introduction of the 3,4-dimethylphenyl group, hexyl chain, and methyl group is carried out through selective alkylation and substitution reactions under controlled conditions. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

    Hydrolysis: Hydrolysis reactions can break down the compound into smaller fragments in the presence of water and acids or bases.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles like sodium hydroxide (NaOH). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

9-(3,4-dimethylphenyl)-3-hexyl-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 9-(3,4-dimethylphenyl)-3-hexyl-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 9-(3,4-dimethylphenyl)-3-hexyl-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione include:

These compounds share a similar pyrimido[1,2-g]purine core but differ in their substituents, which can lead to variations in their chemical and biological properties

Properties

Molecular Formula

C23H31N5O2

Molecular Weight

409.5 g/mol

IUPAC Name

9-(3,4-dimethylphenyl)-3-hexyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

InChI

InChI=1S/C23H31N5O2/c1-5-6-7-8-12-28-21(29)19-20(25(4)23(28)30)24-22-26(13-9-14-27(19)22)18-11-10-16(2)17(3)15-18/h10-11,15H,5-9,12-14H2,1-4H3

InChI Key

MFBRMXGRXSRHHJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCN1C(=O)C2=C(N=C3N2CCCN3C4=CC(=C(C=C4)C)C)N(C1=O)C

Origin of Product

United States

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